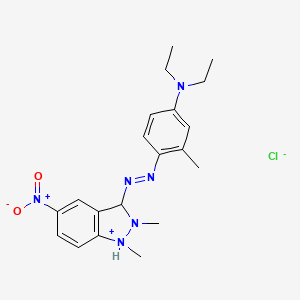
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their intense colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazonium salt of 4-(diethylamino)-o-toluidine can be prepared by treating it with nitrous acid under acidic conditions. This diazonium salt is then coupled with 1,2-dimethyl-5-nitro-1H-indazole to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is typically carried out in a controlled environment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully monitored to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro derivatives or quinones.
Reduction: Reduction of the azo group results in the formation of aromatic amines.
Substitution: Substitution reactions yield halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress or as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Benzene: Another azo compound with similar structural features but different substituents.
Methyl Orange: A well-known azo dye used as a pH indicator.
Sudan III: An azo dye used for staining in biological applications.
Uniqueness
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the diethylamino group and the nitro group on the aromatic rings enhances its stability and color intensity, making it particularly useful in applications requiring vibrant and stable dyes.
Eigenschaften
CAS-Nummer |
94108-31-3 |
|---|---|
Molekularformel |
C20H27ClN6O2 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
4-[(1,2-dimethyl-5-nitro-1,3-dihydroindazol-1-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;chloride |
InChI |
InChI=1S/C20H26N6O2.ClH/c1-6-25(7-2)15-8-10-18(14(3)12-15)21-22-20-17-13-16(26(27)28)9-11-19(17)23(4)24(20)5;/h8-13,20H,6-7H2,1-5H3;1H |
InChI-Schlüssel |
RCOKJCXKURXCTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2C3=C(C=CC(=C3)[N+](=O)[O-])[NH+](N2C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


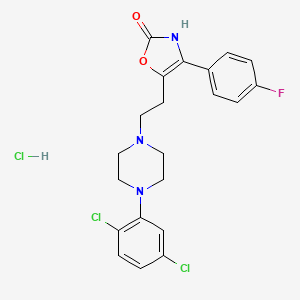
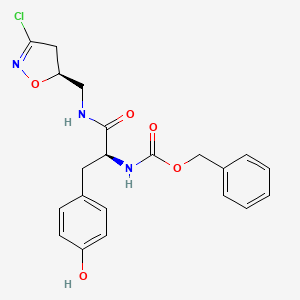
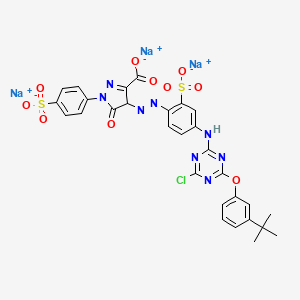
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
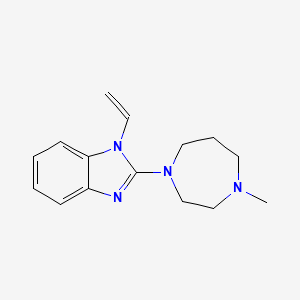
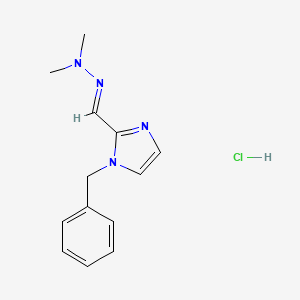
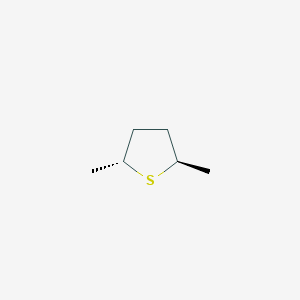
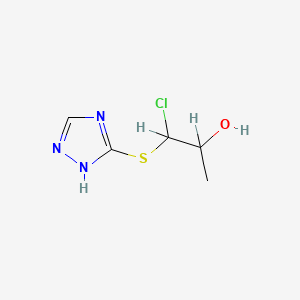
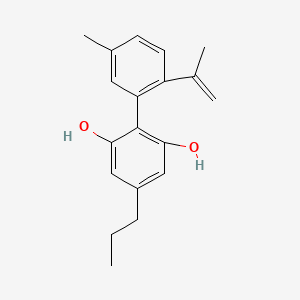
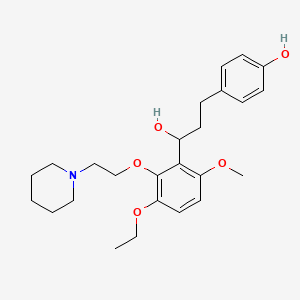
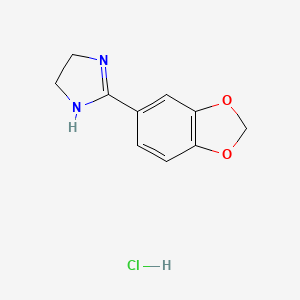
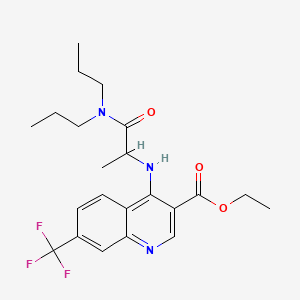
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

